1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS: 332343-84-7) is a specialized organosilicon reagent primarily utilized as a precursor for the (2-methoxyphenyl)dimethylsilyl group. Unlike simple alkyl or unsubstituted aryl disilanes, this compound features ortho-methoxy substituents that impart unique electronic and steric properties to the resulting silyl moiety. In advanced organic synthesis, it is highly valued for its ability to generate silyllithium and silyl cuprate species, direct highly stereoselective cycloadditions, and undergo remarkably mild Fleming-Tamao oxidation (hydroxy-desilylation). These attributes make it a critical building block for the total synthesis of complex, sensitive natural products and pharmaceutical intermediates where conventional silylating agents cause substrate degradation or yield poor stereocontrol [1].
Generic substitution with more common disilanes, such as 1,2-diphenyl-1,1,2,2-tetramethyldisilane or hexamethyldisilane, routinely fails in complex synthetic applications due to stark differences in cleavage conditions and stereodirecting capabilities. The unsubstituted phenyldimethylsilyl group requires harsh acidic or oxidative conditions for hydroxy-desilylation, which frequently leads to the decomposition of acid-sensitive or highly functionalized intermediates. Furthermore, generic phenyl analogues lack the coordinating ortho-methoxy group, resulting in significantly lower enantioselectivity and slower reaction kinetics in asymmetric transformations like Lewis acid-catalyzed Diels-Alder reactions. Finally, standard methods for generating silyllithium reagents from silyl chlorides fail for the 2-methoxyphenyl variant, making the direct cleavage of this specific disilane the only viable procurement choice for accessing these specialized organometallic species [1].
The 2-methoxyphenyldimethylsilyl group, derived from 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane, undergoes facile cleavage and oxidation to a hydroxyl group under remarkably mild conditions (TFA at 23 °C for 3.5 h, followed by KF/KHCO3/H2O2). In direct contrast, the conventional phenyldimethylsilyl group (derived from 1,2-diphenyl-1,1,2,2-tetramethyldisilane) requires significantly more drastic acidic or oxidative conditions, which causes serious degradation in complex, sensitive substrates like eunicenone A intermediates [1].
| Evidence Dimension | Desilylation condition severity and substrate survival |
| Target Compound Data | Mild cleavage (TFA, 23 °C, 3.5 h) yielding 1,3,4-triol (71% over 2 steps) |
| Comparator Or Baseline | Phenyldimethylsilyl group (requires harsh conditions, causing substrate decomposition) |
| Quantified Difference | Enables successful hydroxy-desilylation where the phenyl analogue fails |
| Conditions | Complex polysubstituted cyclohexenone synthesis (eunicenone A intermediate) |
Buyers synthesizing acid- or oxidation-sensitive complex molecules must select this disilane to ensure substrate survival during late-stage hydroxy-desilylation.
When used as a directing and activating group on dienes, the 2-methoxyphenyldimethylsilyl moiety significantly outperforms the standard phenyldimethylsilyl group. In catalytic asymmetric Diels-Alder reactions with 2-bromoacrolein using an oxazaborolidine catalyst, dienes bearing the 2-methoxyphenyl group react more rapidly and deliver higher enantioselectivity (85% yield, 97% ee, >98:2 endo-exo ratio) compared to their phenyl-substituted analogues [1]. The ortho-methoxy substituent provides critical steric and electronic coordination that tightens the transition state.
| Evidence Dimension | Enantiomeric excess (ee) and reaction rate |
| Target Compound Data | 97% ee, >98:2 endo-exo ratio, 85% yield |
| Comparator Or Baseline | Phenyl-substituted analogue (lower ee and slower reaction rate) |
| Quantified Difference | Quantifiably higher enantioselectivity and accelerated kinetics |
| Conditions | Diels-Alder addition to 2-bromoacrolein at -78 °C with 0.5 equiv oxazaborolidine catalyst |
For procurement in asymmetric synthesis, this compound is strictly preferred over standard phenyl disilanes to maximize enantiomeric excess and yield in critical cycloadditions.
Generating the highly valuable (2-methoxyphenyl)dimethylsilyllithium reagent cannot be achieved using standard methods developed for dimethylphenylsilyllithium (such as starting from the corresponding silyl chloride). Instead, 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane serves as the obligatory precursor, undergoing clean cleavage with methyllithium (MeLi) in HMPA-THF at -50 °C to form the silyllithium species, which is then readily converted to a silyl cuprate (via CuCN) for efficient allylic substitution [1].
| Evidence Dimension | Precursor viability for silyllithium generation |
| Target Compound Data | Successful cleavage with MeLi to form silyllithium and subsequent silyl cuprate |
| Comparator Or Baseline | Standard methods (e.g., from silyl chlorides) used for dimethylphenylsilyllithium |
| Quantified Difference | Binary success vs. failure (standard methods fail for the 2-methoxyphenyl analogue) |
| Conditions | MeLi in HMPA-THF (20% v/v) at -50 °C for 5 h, followed by CuCN addition |
Synthetic chemists must procure this specific disilane because alternative precursor routes fail to generate the necessary organometallic silylating reagent.
This disilane is the premier choice for introducing a silyl group that must later be converted to a hydroxyl group in the presence of sensitive functional groups. Its ability to undergo mild Fleming-Tamao oxidation makes it indispensable for synthesizing highly functionalized targets, such as eunicenone A and related polysubstituted cyclohexenones, where conventional phenylsilyl groups cause substrate degradation [1].
When constructing dienes for asymmetric cycloadditions, incorporating the (2-methoxyphenyl)dimethylsilyl group derived from this compound significantly enhances reaction kinetics and enantioselectivity. It is the optimal procurement choice for researchers designing substrates for chiral Lewis acid-catalyzed Diels-Alder reactions, routinely outperforming standard phenyl-substituted analogues in achieving high enantiomeric excess [1].
Because standard methods for preparing (2-methoxyphenyl)dimethylsilyllithium from silyl chlorides are ineffective, this disilane is the obligatory starting material for these organometallic reagents. It is highly recommended for workflows requiring silyl cuprate-mediated allylic substitutions, as it cleanly cleaves with methyllithium to form the active silylating species[1].